

Niobium boride phase diagram and stability

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Compound of Interest

Compound Name: *Niobium boride*

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An In-depth Technical Guide to the **Niobium Boride** (Nb-B) System: Phase Diagram and Stability

This guide provides a comprehensive overview of the niobium-boron (Nb-B) system, focusing on its phase diagram, the thermodynamic stability of its constituent phases, and the experimental methods used for their synthesis and characterization. This document is intended for materials scientists, chemists, physicists, and engineers working with high-temperature ceramics and refractory materials.

The Niobium-Boron Phase Diagram

The Nb-B phase diagram describes the thermodynamic equilibrium states of niobium and boron mixtures at different temperatures and compositions. While several assessments of the Nb-B system have been conducted, discrepancies remain, particularly in the niobium-rich region of the diagram. The currently accepted phase diagram is largely based on the work of Nowotny et al., with modifications from subsequent studies. An alternative diagram proposed by Rudy suggests different phase relations in the Nb-rich region, and recent research supports some of Rudy's findings.^{[1][2]}

The established stable solid phases in the Nb-B system include the niobium solid solution (Nb), niobium monoboride (NbB), a phase with the stoichiometry Nb₃B₄, and niobium diboride (NbB₂).^{[1][3]} The existence and stability of other phases, such as Nb₃B₂, Nb₅B₆, and Nb₂B₃, are still subjects of debate in the scientific community.^{[1][2]}

Niobium diboride (NbB₂) is an ultra-high temperature ceramic (UHTC) with a very high melting point of approximately 3050°C, making it a candidate for applications in hypersonic aerospace

vehicles and rocket propulsion systems.^[4]

Stability and Properties of Niobium Boride Phases

The stability of the various **niobium boride** phases is determined by their thermodynamic properties, such as their enthalpy of formation. These compounds are generally characterized by high melting points, significant hardness, and good electrical and thermal conductivity.^[4]

Quantitative Data

The following tables summarize the key crystallographic and thermodynamic data for the most commonly accepted **niobium boride** phases. It should be noted that experimental and computational values can vary between different studies.

Table 1: Crystallographic Data of Stable **Niobium Boride** Phases

Phase	Pearson Symbol	Space Group	Prototype	a (Å)	b (Å)	c (Å)
NbB	oC8	Cmcm	CrB	3.298	8.723	3.166
Nb ₃ B ₄	oI14	Immm	Ta ₃ B ₄	3.305	14.08	3.137
NbB ₂	hP3	P6/mmm	AlB ₂	3.112	-	3.276

Table 2: Thermodynamic and Physical Properties of Stable **Niobium Boride** Phases

Phase	Enthalpy of Formation (kJ/mol)	Melting Point (°C)	Density (g/cm ³)
NbB	-100.5	~2290	8.34
Nb ₃ B ₄	-368.2	~2560	7.76
NbB ₂	-163.2	~3050	6.97

Note: Values are compiled from various sources and represent typical reported data. There can be significant variation in the literature.

Experimental Protocols

The synthesis of **niobium borides** can be achieved through various methods, each with its advantages and disadvantages regarding product purity, morphology, and scalability. Below are detailed methodologies for common synthesis and characterization techniques.

Synthesis Methodologies

a) Arc Melting

Arc melting is a common technique for synthesizing small batches of high-purity intermetallic compounds and alloys from their constituent elements.^[5]

- Protocol:
 - Precursor Preparation: High-purity niobium (e.g., 99.9% pure) and boron (e.g., 99.5% pure) are weighed in the desired stoichiometric ratio. The elements are typically in powder or small chunk form.
 - Chamber Preparation: The weighed precursors are placed in a water-cooled copper hearth within a vacuum chamber. A piece of a getter material, such as titanium, is also placed in the chamber to scavenge residual oxygen.
 - Evacuation and Purging: The chamber is evacuated to a high vacuum (e.g., $< 5 \times 10^{-5}$ mbar) and then backfilled with a high-purity inert gas, typically argon, to a pressure of about 1-1.5 bar. This process is often repeated several times to ensure a pure atmosphere.
 - Melting: A high electrical current is passed through a non-consumable tungsten electrode, creating an electric arc between the electrode tip and the sample. The intense heat of the arc melts the precursors. The getter material is typically melted first to further purify the chamber atmosphere.
 - Homogenization: The molten sample is allowed to solidify. The resulting "button" is then flipped over and re-melted multiple times (typically 4-5 times) to ensure chemical homogeneity. The sample's weight is checked after each melt to monitor for any significant loss of material.^{[1][6]}

b) Self-Propagating High-Temperature Synthesis (SHS)

SHS is a combustion synthesis method that utilizes the exothermic nature of the reaction between the precursors to sustain a reaction wave that propagates through the sample.^[5]

- Protocol:
 - Precursor Preparation: High-purity niobium and boron powders are thoroughly mixed in the desired stoichiometric ratio (e.g., Nb:B = 1:2 for NbB₂).
 - Sample Compaction: The powder mixture is uniaxially pressed into a green pellet. The density of the pellet can influence the combustion characteristics.
 - Reaction Initiation: The pellet is placed in a reaction chamber, which is then evacuated and backfilled with an inert gas. The reaction is initiated at one end of the pellet using a heat source, such as a heated tungsten coil or a laser pulse.
 - Combustion: Once initiated, a self-sustaining combustion wave propagates through the pellet, converting the reactants into the desired **niobium boride** product. The process is very rapid.
 - Product Characterization: The resulting product is a porous solid that can be gently crushed into a powder for analysis.^[5]

c) Solid-State Reaction

Solid-state reactions involve the direct reaction of solid precursors at elevated temperatures.

- Protocol:
 - Precursor Preparation: Niobium and boron powders are intimately mixed. Alternatively, oxides such as Nb₂O₅ and a reducing agent like carbon or a more reactive boride can be used.^[7]
 - Heat Treatment: The mixed powder is placed in a crucible (e.g., alumina or graphite, depending on the reaction temperature and atmosphere) and heated in a tube furnace under a controlled atmosphere (vacuum or inert gas).

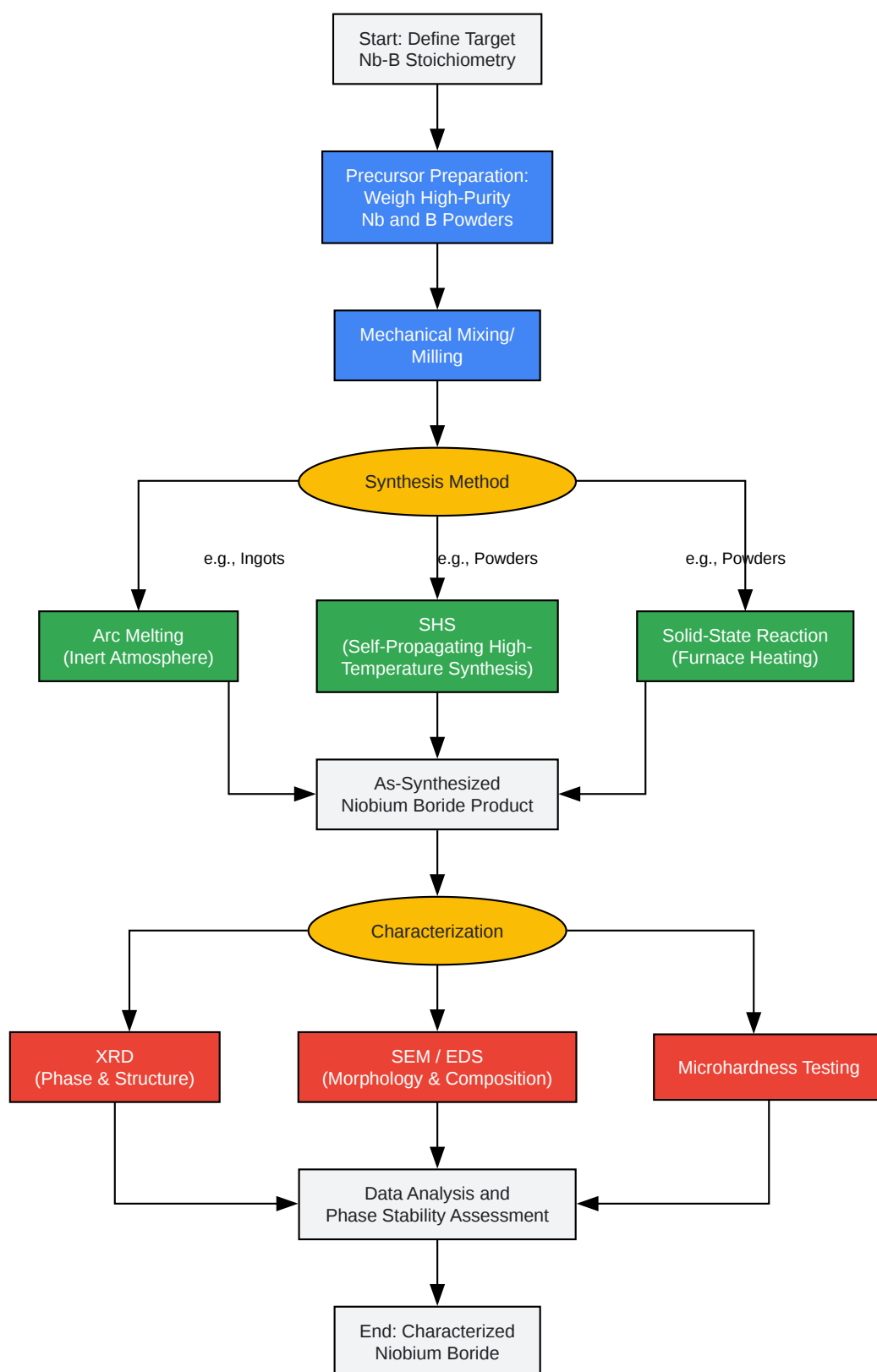
- **Reaction Conditions:** The temperature and duration of the heat treatment depend on the desired phase. For example, the synthesis of NbC from Nb₂O₅ and C can require temperatures as high as 1500°C for several hours.^[7]
- **Product Analysis:** After cooling, the product is analyzed to determine the phase composition and purity.

Characterization Methods

- **X-ray Diffraction (XRD):** This is the primary technique for phase identification and determination of crystal structure and lattice parameters. Scans are typically performed over a 2θ range of 10-80°. ^[8]
- **Scanning Electron Microscopy (SEM):** SEM is used to examine the microstructure and morphology of the synthesized materials. It provides information on grain size, shape, and the distribution of different phases.
- **Energy-Dispersive X-ray Spectroscopy (EDS):** Often coupled with SEM, EDS is used for elemental analysis to confirm the chemical composition of the synthesized phases.
- **Vickers Microhardness Test:** This test is used to measure the hardness of the synthesized boride phases. ^[2]

Visualizations

Experimental Workflow for Niobium Boride Synthesis and Characterization



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